Larotrectinib

Vue d'ensemble

Description

Larotrectinib, vendu sous le nom de marque Vitrakvi, est un médicament utilisé pour le traitement du cancer. Il s'agit d'un inhibiteur hautement sélectif des récepteurs de la tyrosine kinase du tropomyosine TrkA, TrkB et TrkC. This compound a été découvert par Array BioPharma et licencié à Loxo Oncology en 2013. Il a été le premier médicament spécifiquement développé et approuvé pour traiter tout cancer contenant certaines mutations, plutôt que des cancers de tissus spécifiques .

Méthodes De Préparation

Larotrectinib peut être synthétisé par diverses voies de synthèse. Une méthode implique la réaction d'un composé de formule (3) avec un composé de formule (4) dans de l'éthanol à température ambiante pendant 2 à 8 heures. Le mélange réactionnel est ensuite traité avec de l'éther tert-butylique de méthyle pour précipiter le produit, qui est purifié par chromatographie sur colonne . Une autre méthode implique l'utilisation de la chimie en flux continu pour optimiser le processus de fabrication, améliorant sa capacité d'adaptation et sa pureté .

Analyse Des Réactions Chimiques

Metabolic Reactions

Larotrectinib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 , with minor contributions from glucuronidation :

Table 1: Metabolic Pathways of this compound

| Pathway | Enzyme Involved | Major Metabolites | Excretion Ratio (Feces:Urine) |

|---|---|---|---|

| Oxidation | CYP3A4 | O-linked glucuronide (26%) | 58% (feces), 39% (urine) |

| Glucuronidation | UGTs | Glucuronide conjugates | Not quantified |

- In vitro studies : this compound’s intrinsic clearance (CL<sub>int</sub>) in human liver microsomes is 14.19 µL/min/mg , with a half-life of 48.8 min .

- Drug-drug interactions : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases this compound exposure by up to 4.3-fold , while inducers (e.g., rifampin) reduce exposure by 81% .

Stability Under Physicochemical Conditions

This compound’s stability varies with environmental factors:

Table 2: Stability Profile

- Degradation products : Under accelerated conditions (40°C/75% RH), ≤0.5% impurities detected, primarily oxidative byproducts .

Reactivity with Biological Targets

This compound selectively inhibits TRK kinases (IC<sub>50</sub> = 5–11 nM) via competitive ATP binding . Key interactions include:

- Hydrogen bonding : Between the carboxamide group and TRKA’s hinge region .

- Steric hindrance : The difluorophenyl group prevents off-target kinase binding .

Degradation and Resistance Mechanisms

Applications De Recherche Scientifique

Tumor-Agnostic Approval

Larotrectinib is notable for its tumor-agnostic indication, meaning it can be used across various cancer types as long as the tumor exhibits NTRK gene fusions. This broad applicability has significant implications for treatment strategies in oncology.

Pediatric Use

Recent studies have highlighted the effectiveness of this compound in pediatric populations, particularly in cases of infantile fibrosarcoma and other solid tumors with NTRK fusions. A study conducted at the Children’s Hospital of Philadelphia demonstrated that this compound could potentially eliminate the need for chemotherapy in pediatric patients, showcasing its role as a cornerstone of precision medicine in childhood cancers .

Efficacy Data

A pooled analysis from three phase 1/2 clinical trials involving 159 patients with TRK fusion-positive solid tumors reported an objective response rate (ORR) of 79% (95% CI 72-85), with 16% achieving complete responses . The median duration of response was notably long, supporting this compound's role as a first-line treatment option.

Summary of Efficacy Findings

| Study | Population | Objective Response Rate | Complete Response Rate | Median Duration of Response |

|---|---|---|---|---|

| Pooled Analysis | 159 patients | 79% (95% CI |

Mécanisme D'action

Larotrectinib works by inhibiting tropomyosin receptor kinase receptors TrkA, TrkB, and TrkC. These receptors are activated by neurotrophins, which play a crucial role in tumor cell growth and survival. By binding to these receptors, this compound prevents neurotrophin-Trk interaction and Trk activation, leading to the induction of cellular apoptosis and inhibition of cell growth in tumors that overexpress Trk .

Comparaison Avec Des Composés Similaires

Larotrectinib est souvent comparé à d'autres composés similaires, tels que l'entrectinib et le pembrolizumab. Comparé à l'entrectinib, this compound a été associé à une survie globale plus élevée, une durée de réponse plus longue et des taux de réponse complète plus élevés . Pembrolizumab, d'autre part, est un traitement d'immunothérapie qui aide le système immunitaire à combattre le cancer en ciblant différentes voies moléculaires . La singularité de this compound réside dans sa haute sélectivité pour les récepteurs de la tyrosine kinase du tropomyosine et sa capacité à traiter les cancers avec des mutations génétiques spécifiques, quel que soit le type de tumeur .

Composés similaires

- Entrectinib

- Pembrolizumab

Activité Biologique

Larotrectinib is a selective inhibitor of tropomyosin receptor kinase (TRK) that has emerged as a significant therapeutic option for patients with cancers harboring NTRK gene fusions. This article delves into the biological activity of this compound, summarizing clinical findings, efficacy, safety profiles, and case studies to provide a comprehensive understanding of its role in cancer treatment.

This compound targets TRK fusion proteins, which are formed due to chromosomal rearrangements involving the NTRK gene. These fusions lead to the constitutive activation of TRK signaling pathways, promoting oncogenesis. By inhibiting these pathways, this compound effectively disrupts tumor growth and survival mechanisms.

Overview of Clinical Trials

This compound's efficacy has been evaluated across multiple clinical trials involving both adult and pediatric populations. The most notable studies include:

- Phase I Study (NCT02122913) : This trial assessed this compound in adults with TRK fusion-positive tumors and reported an overall response rate (ORR) of up to 88% .

- Pooled Analysis : A comprehensive analysis of three phase 1/2 trials indicated that this compound achieved an ORR of 79% among 153 evaluable patients, with 16% experiencing complete responses .

Response Rates by Tumor Type

The following table summarizes the response rates observed in different tumor types among patients treated with this compound:

| Tumor Type | Objective Response Rate (%) | Complete Response (%) |

|---|---|---|

| Salivary Gland Cancer | 100 | 50 |

| Soft Tissue Sarcoma | 75 | 25 |

| Thyroid Cancer | 90 | 20 |

| Lung Cancer | 85 | 15 |

| Other Solid Tumors | 79 | 16 |

Data compiled from various clinical trial reports .

Safety Profile

This compound is generally well-tolerated, with most adverse events being grade 1 or 2. The most common serious adverse events include:

- Increased alanine aminotransferase (3%)

- Anaemia (2%)

- Decreased neutrophil count (2%)

No treatment-related deaths were reported across the studies, indicating a favorable safety profile for long-term administration .

Case Study: Durable Response in a Pediatric Patient

A notable case involved a pediatric patient with advanced TRK fusion-positive cancer who demonstrated a complete response to this compound after initiating treatment at a dose of 100 mg/m² twice daily. The patient achieved significant improvements in performance status and remained in complete remission for over 17 months .

Case Study: Adult Patient with Sarcoma

In another case, an adult patient with TRK fusion sarcoma experienced a rapid and durable response to this compound. Initial Karnofsky performance status improved from 20 to 100 within weeks of starting therapy, showcasing the drug's potential to enhance quality of life while effectively managing tumor burden .

Propriétés

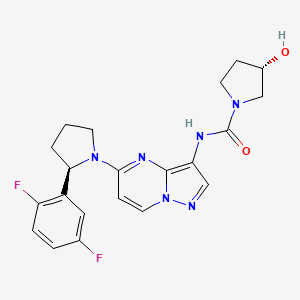

IUPAC Name |

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNZQNWKBKUAII-KBXCAEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020707 | |

| Record name | Larotrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tropomysoin Receptor Kinases (TRK) like TRKA, TRKB, and TRKC elicit activities that regulate the natural growth, differentiation, and survival of neurons when they interact with endogenous neutrotrophin ligands. TRKA, TRKB, and TRKC are themselves encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. It has been discovered that chromosomal rearrangements involving in-frame fusions of these genes with various partners, translocations in the TRK kinase domains, mutations in the TRK ligand-binding site, amplifications of NTRK, or the expression of TRK splice variants can result in constitutively-activated chimeric TRK fusion proteins that can act as oncogenic drivers that promote cell proliferation and survival in tumor cell lines. Subsequently, larotrectinib functions as an inhibitor of TRKs including TRKA, B, and C. In in vitro and in vivo tumor models, larotrectinib demonstrated anti-tumor activity in cells with constitutive activation of TRK proteins resulting from gene fusions, deletion of a protein regulatory domain, or in cells with TRK protein overexpression. Larotrectinib had minimal activity in cell lines with point mutations in the TRKA kinase domain, including the clinically identified acquired resistance mutation, G595R. Point mutations in the TRKC kinase domain with clinically identified acquired resistance to larotrectinib include G623R, G696A, and F617L. | |

| Record name | Larotrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1223403-58-4 | |

| Record name | (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223403-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Larotrectinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223403584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Larotrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Larotrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAROTRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF9462I9HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.